

Mass Spectrometry-Based Analysis of the Transcriptional Coactivator Subunit Pgd1/Med3

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Compound of Interest

Compound Name: Pgd1

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Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pgd1, also known as Med3, is a key component of the tail module of the highly conserved Mediator transcriptional coactivator complex in *Saccharomyces cerevisiae* (baker's yeast). The Mediator complex serves as a central hub for transcriptional regulation, integrating signals from gene-specific transcription factors to RNA Polymerase II (Pol II), thereby controlling gene expression.^[1] The tail module, which includes **Pgd1**, is primarily responsible for interacting with transcriptional activators, making it a critical interface for gene-specific regulation in response to environmental cues and cellular signals.^[1]

Mass spectrometry (MS) has become an indispensable tool for elucidating the composition, dynamics, and post-translational modifications (PTMs) of protein complexes like the Mediator.^{[1][2]} This application note provides detailed protocols and data presentation guidelines for the MS-based analysis of **Pgd1/Med3**, focusing on the identification and quantification of its interaction partners and the characterization of its PTMs. These methodologies are crucial for understanding the regulatory mechanisms of **Pgd1** and for the development of therapeutics targeting transcriptional pathways.

Data Presentation

Quantitative mass spectrometry enables the precise measurement of changes in protein abundance and interactions. The following tables summarize key quantitative data for

Pgd1/Med3 and its interactome, derived from co-immunoprecipitation (Co-IP) experiments coupled with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Table 1: Subunits of the *Saccharomyces cerevisiae* Mediator Complex Identified by Mass Spectrometry

This table lists the core subunits of the Mediator complex, organized by their respective modules.

Module	Subunit	Gene Name	Molecular Weight (kDa)
Head	Med6	MED6	23.9
Med8	MED8	24.9	129.8
Med11	MED11	14.1	
Med17	SRB4	85.1	
Med18	SRB5	33.7	
Med20	SRB2	16.3	
Med22	SRB6	15.1	
Middle	Med1	CSE2	129.8
Med4	MED4	30.6	129.5
Med7	MED7	20.3	
Med9	CSE6	17.1	
Med10	NUT2	22.8	
Med21	SRB7	15.3	
Med31	SOH1	14.2	
Tail	Med2	MED2	129.5
Pgd1/Med3	PGD1/MED3	45.4	111.4
Med5	NUT1	75.3	
Med15	GAL11	119.9	
Med16	SIN4	99.1	
Kinase	Med12	SRB8	111.4
Med13	SRB9	85.8	111.4
Cdk8	SRB10	62.5	
CycC	SRB11	33.1	

Table 2: Quantitative Analysis of **Pgd1**/Med3 Interaction Partners by SILAC-MS

This table presents a selection of high-confidence interaction partners of the Mediator complex identified through Co-IP of the HA-tagged Med17 subunit, with their corresponding SILAC ratios. The data provides a quantitative view of the stable and transient interactors.

Interacting Protein	Gene Name	Function	log2 (Heavy/Light Ratio)
Rpb1	RPO21	RNA Polymerase II largest subunit	1.8
Rpb2	RPB2	RNA Polymerase II second largest subunit	1.7
Rpb3	RPB3	RNA Polymerase II subunit	2.1
Tfg1	TFG1	Subunit of TFIIF	1.5
Tfg2	TFG2	Subunit of TFIIF	1.6
Sua7	SUA7	Subunit of TFIIB	1.3
Spt5	SPT5	Transcription elongation factor	1.1
Gal4	GAL4	Transcriptional activator	0.9
Gcn4	GCN4	Transcriptional activator	0.8

Data is illustrative and based on findings from proteomic analyses of the Mediator complex.

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of **Pgd1**/Med3 are provided below. These protocols cover the entire workflow from sample preparation to data analysis.

Protocol 1: Affinity Purification of the Mediator Complex from *S. cerevisiae*

This protocol describes the co-immunoprecipitation of the Mediator complex using an epitope-tagged subunit, which is essential for isolating **Pgd1**/Med3 and its interaction partners.

Materials:

- Yeast strain expressing an epitope-tagged Mediator subunit (e.g., Med17-HA)
- YPD medium
- Lysis Buffer (50 mM HEPES-KOH pH 7.5, 150 mM KOAc, 5 mM Mg(OAc)₂, 1 mM EDTA, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail)
- Anti-HA magnetic beads
- Wash Buffer (Lysis Buffer with 0.1% Tween-20)
- Elution Buffer (e.g., 2 mg/mL HA peptide in Wash Buffer or 100 mM Glycine-HCl pH 2.5)
- Liquid nitrogen
- Cryogenic grinder (e.g., planetary ball mill)

Procedure:

- **Yeast Culture and Harvest:** Grow the yeast strain in YPD medium to mid-log phase (OD₆₀₀ ≈ 0.8-1.0). Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
- **Cell Lysis:** Wash the cell pellet with ice-cold water and resuspend in a minimal volume of Lysis Buffer. Freeze the cell suspension by dripping it into liquid nitrogen to form small pellets. Lyse the frozen cells using a cryogenic grinder.^[1]
- **Clarification of Lysate:** Thaw the resulting cell powder on ice and clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

- Immunoprecipitation: Add the clarified lysate to pre-equilibrated anti-HA magnetic beads. Incubate for 2 hours at 4°C with gentle rotation.
- Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.
- Elution: Elute the bound protein complexes from the beads using Elution Buffer. For peptide elution, incubate with HA peptide for 30 minutes at 37°C. For acid elution, incubate with glycine buffer for 5 minutes at room temperature and immediately neutralize with 1M Tris-HCl pH 8.5.
- Sample Preparation for MS: Precipitate the eluted proteins using trichloroacetic acid (TCA) or proceed directly to in-solution digestion.

Protocol 2: In-solution Tryptic Digestion for Mass Spectrometry

This protocol details the preparation of the purified protein sample for bottom-up proteomic analysis.

Materials:

- Urea (8 M in 100 mM Tris-HCl pH 8.5)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Formic acid

Procedure:

- Denaturation and Reduction: Resuspend the protein pellet in 8 M urea. Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

- Alkylation: Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
- Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 StageTip or ZipTip prior to MS analysis.

Protocol 3: Quantitative Mass Spectrometry using SILAC

This protocol outlines the use of SILAC for the quantitative comparison of **Pgd1**/Med3 interactomes under two different conditions.

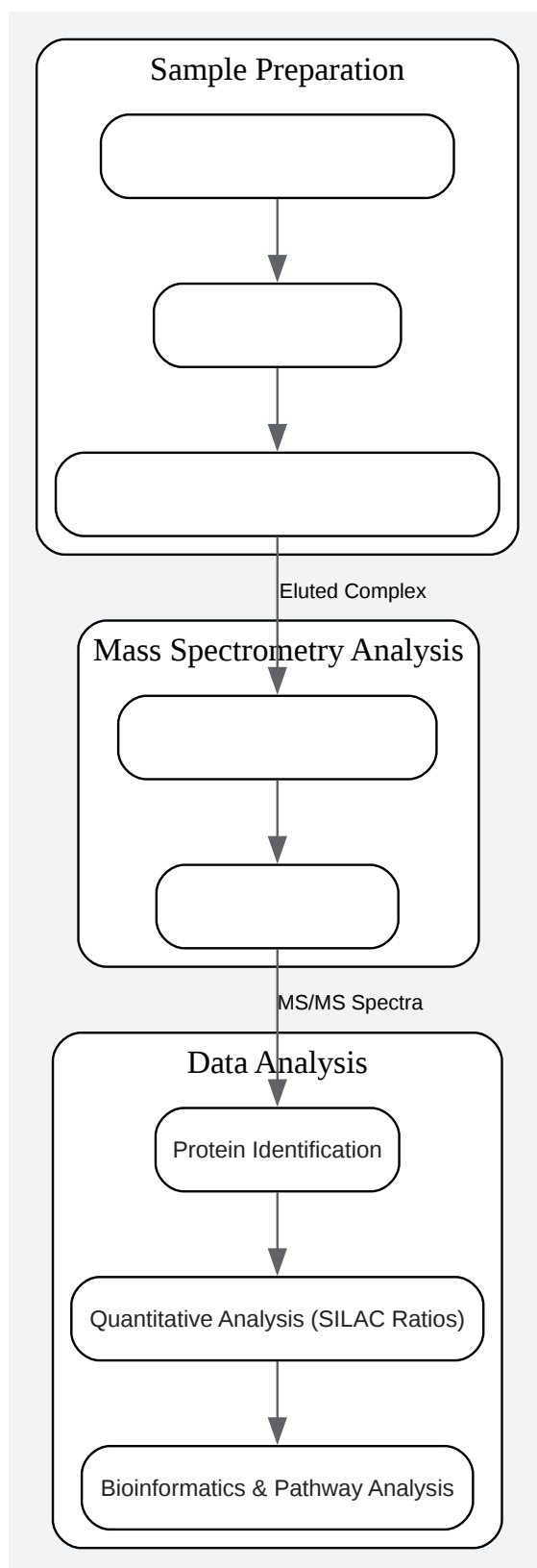
Procedure:

- SILAC Labeling: Grow two yeast cultures in parallel: one in "light" medium containing standard lysine and arginine, and the other in "heavy" medium containing stable isotope-labeled lysine (e.g., ¹³C6-Lys) and arginine (e.g., ¹³C6-Arg).
- Experimental Treatment: Apply the experimental condition (e.g., stress, drug treatment) to one of the cultures.
- Sample Preparation: Harvest and lyse the cells from both cultures separately as described in Protocol 1.
- Mix Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates.
- Affinity Purification and Digestion: Perform the affinity purification and tryptic digestion as described in Protocols 1 and 2 on the mixed lysate.
- LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Data Analysis: Use software such as MaxQuant to identify peptides and proteins and to calculate the heavy/light ratios for each protein, which represent the relative abundance change between the two conditions.

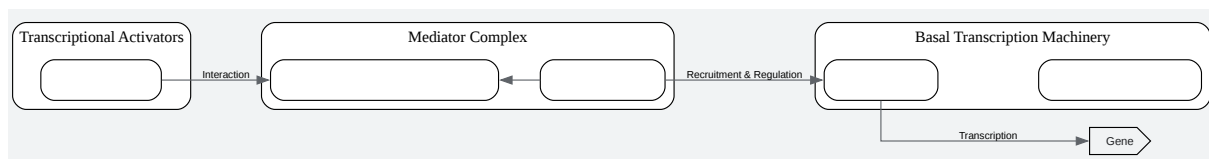
Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual representation of the experimental and biological processes involved in the analysis of **Pgd1**/Med3.



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Caption: Experimental workflow for the quantitative mass spectrometric analysis of **Pgd1**/Med3.



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Caption: Simplified signaling pathway showing the role of the **Pgd1**/Med3-containing Tail Module.

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References

- 1. Proteomic Analysis of the Mediator Complex Interactome in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
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